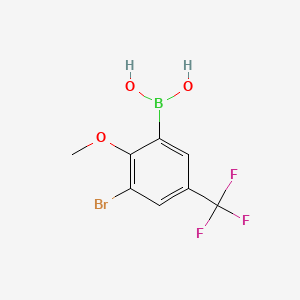
(3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound features a boronic acid group attached to a phenyl ring substituted with bromine, methoxy, and trifluoromethyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-methoxy-5-(trifluoromethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura reaction typically yields biaryl compounds, while oxidation and reduction reactions produce various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form carbon-carbon bonds makes it a crucial reagent in the construction of complex molecular architectures .
Biology and Medicine: The compound’s derivatives have shown potential in biological and medicinal chemistry. They are investigated for their biological activities, including enzyme inhibition and receptor binding. These properties make them valuable in drug discovery and development.
Industry: In the industrial sector, this boronic acid is used in the production of polymers, electronic materials, and specialty chemicals. Its role in the synthesis of advanced materials contributes to the development of new technologies and products.
Wirkmechanismus
The mechanism of action of (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid in the Suzuki-Miyaura reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
- 3-(Trifluoromethyl)phenylboronic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid offers unique reactivity due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups. This combination enhances its versatility in various chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C8H7BBrF3O3 |
|---|---|
Molekulargewicht |
298.85 g/mol |
IUPAC-Name |
[3-bromo-2-methoxy-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BBrF3O3/c1-16-7-5(9(14)15)2-4(3-6(7)10)8(11,12)13/h2-3,14-15H,1H3 |
InChI-Schlüssel |
XBKHZQGVMWOILQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1OC)Br)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


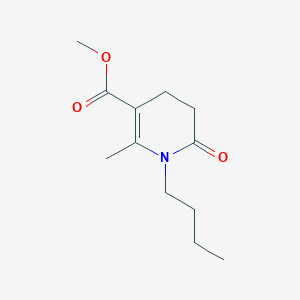
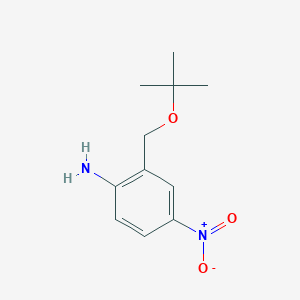
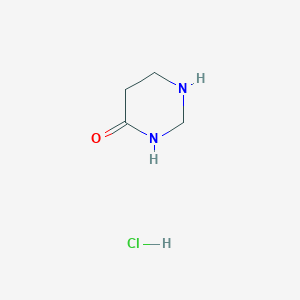

![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
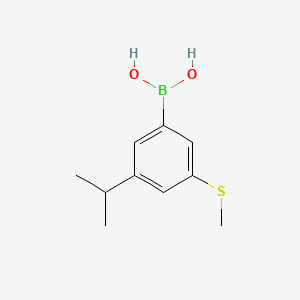
![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)
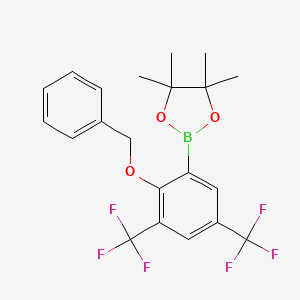
![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
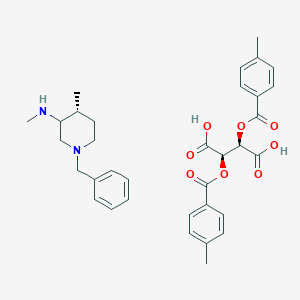
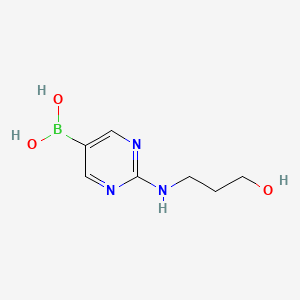

![Methyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14023288.png)
